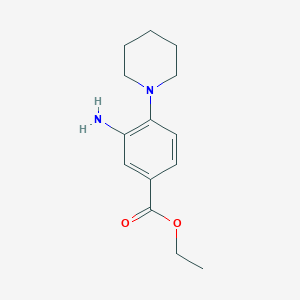

Ethyl 3-amino-4-(1-piperidinyl)benzoate

Overview

Description

Ethyl 3-amino-4-(1-piperidinyl)benzoate is a chemical compound with the molecular formula C14H20N2O2 . It is used for research and development purposes .

Synthesis Analysis

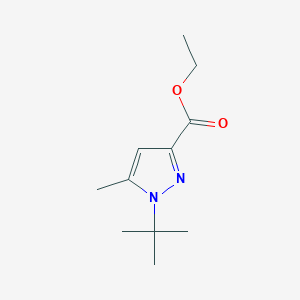

The synthesis of Ethyl 3-amino-4-(1-piperidinyl)benzoate and its derivatives often involves procedures such as alkylation and esterification . A total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .Molecular Structure Analysis

The molecular weight of Ethyl 3-amino-4-(1-piperidinyl)benzoate is 248.32 g/mol. More detailed information about its molecular structure can be obtained through spectroscopic methods such as FT-IR, 1H and 13C NMR, Mass, and UV–visible spectroscopies .Chemical Reactions Analysis

Ethyl 3-amino-4-(1-piperidinyl)benzoate can undergo various chemical reactions. For instance, it can be used to synthesize a novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), through a coupling reaction .Physical And Chemical Properties Analysis

Ethyl 3-amino-4-(1-piperidinyl)benzoate has a molecular weight of 248.3208 . More detailed physical and chemical properties can be obtained through various analytical techniques .Scientific Research Applications

Role in Drug Discovery

Piperidine derivatives, such as “Ethyl 3-amino-4-(1-piperidinyl)benzoate”, play a significant role in drug discovery . They are present in more than twenty classes of pharmaceuticals and are used as key synthetic fragments for designing drugs .

Anticancer Applications

Piperidine derivatives have been utilized in various ways as anticancer agents . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Antimicrobial and Antifungal Applications

Piperidine derivatives also exhibit antimicrobial and antifungal properties . This makes them valuable in the development of new treatments for various infectious diseases.

Analgesic and Anti-inflammatory Applications

Compounds with a piperidine moiety have been used as analgesic and anti-inflammatory agents . This suggests potential applications in pain management and the treatment of inflammatory conditions.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . This suggests potential applications in the treatment of various psychiatric disorders.

Antimalarial Applications

Some piperidine derivatives have shown activity against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, suggesting potential applications in antimalarial treatments .

Antiviral Applications

Piperidine derivatives have also been used as antiviral agents . This suggests potential applications in the treatment of various viral infections.

Mechanism of Action

Safety and Hazards

Future Directions

Ethyl 3-amino-4-(1-piperidinyl)benzoate and its derivatives have potential applications in various fields. For instance, they have been used in the synthesis of novel azo dye compounds with nonlinear optical properties . They are also being sold for pharmaceutical testing , indicating potential future applications in the pharmaceutical industry.

properties

IUPAC Name |

ethyl 3-amino-4-piperidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-6-7-13(12(15)10-11)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNCMBCPAWKKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384780 | |

| Record name | ethyl 3-amino-4-piperidin-1-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-(1-piperidinyl)benzoate | |

CAS RN |

71254-74-5 | |

| Record name | ethyl 3-amino-4-piperidin-1-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1305103.png)

![6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1305110.png)